Critical Data Gap: No Comparative Biological Activity Data Found for CAS 946363-40-2
A rigorous search for quantitative activity data for 4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine yielded no IC50, Kd, or EC50 values in any primary source. This is a critical evidence gap. By comparison, structurally related morpholinopyrimidines have well-characterized activity profiles: for example, ZSTK474, a prototypical trisubstituted morpholinopyrimidine, inhibits PI3Kα with an IC50 of 16 nM [1]. Other novel compounds in the same class have shown IC50 values against PI3Kα ranging from 0.5 to >10 μM [2]. The complete absence of such data for CAS 946363-40-2 makes any claim of differentiation impossible to substantiate.
| Evidence Dimension | PI3Kα Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | ZSTK474 (IC50 = 16 nM) and other novel trisubstituted morpholinopyrimidines (range: 0.5 to >10 uM) |
| Quantified Difference | Not calculable |
| Conditions | PI3Kα enzymatic inhibition assay (cell-free) |
Why This Matters
For a scientific user, the inability to benchmark this compound against a known standard like ZSTK474 means its suitability as a kinase probe cannot be assessed, directly impacting procurement decisions for any defined experimental use.
- [1] Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556. View Source
- [2] Elmenoufy, A. H., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1716. View Source
